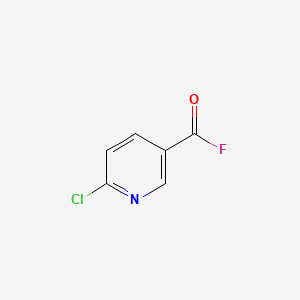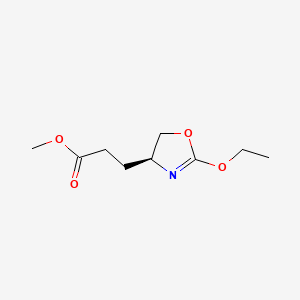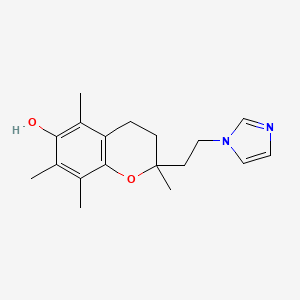
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol is a compound that combines the structural features of imidazole and chromanol. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromanol is a structural component of vitamin E. This compound is of interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol typically involves the reaction of 2,5,7,8-tetramethylchroman-6-ol with an imidazole derivative. One common method is the alkylation of 2,5,7,8-tetramethylchroman-6-ol with 2-bromoethylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:
Oxidation: The chromanol moiety can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives of the chromanol moiety.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the chromanol moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol involves its interaction with molecular targets and pathways. The chromanol moiety can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imidazole ring can interact with enzymes and receptors, modulating their activity. These combined effects contribute to the compound’s biological activities.
類似化合物との比較
Similar Compounds
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride: Contains an imidazole ring but differs in the aliphatic chain and functional groups.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with different substituents.
Uniqueness
2-(2-Imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol is unique due to the presence of both imidazole and chromanol moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a wide range of applications and potential therapeutic benefits.
特性
CAS番号 |
114010-54-7 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.402 |
IUPAC名 |
2-(2-imidazol-1-ylethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C18H24N2O2/c1-12-13(2)17-15(14(3)16(12)21)5-6-18(4,22-17)7-9-20-10-8-19-11-20/h8,10-11,21H,5-7,9H2,1-4H3 |
InChIキー |
YRQDSILNLFORDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCC(OC2=C1C)(C)CCN3C=CN=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)

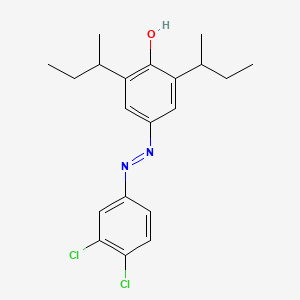
![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)
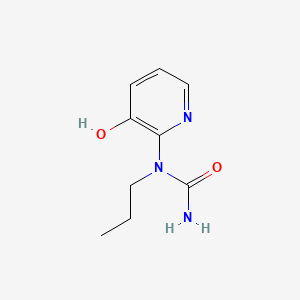
![Oxiranemethanol, 3-[(ethenyloxy)methyl]- (9CI)](/img/new.no-structure.jpg)
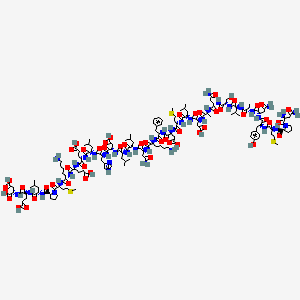
![2-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B568527.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B568528.png)
